molecular formula C9H9NO2S B2864271 5-Ethoxy-2-(2-thienyl)-1,3-oxazole CAS No. 284040-86-4

5-Ethoxy-2-(2-thienyl)-1,3-oxazole

Cat. No. B2864271
CAS RN: 284040-86-4
M. Wt: 195.24
InChI Key: JLPIXTMZYVZPQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of 5-Ethoxy-2-(2-thienyl)-1,3-oxazole, a related compound, 2-phenyl/(2-thienyl)-5-(het)arylthiazole-4-(N-alkyl) carboxamides, has been synthesized from enamide-N-(alkyl)amides . This might suggest potential synthetic pathways for this compound.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel derivatives, including 5-ethoxy-2-(2-thienyl)-1,3-oxazole, have been synthesized and evaluated for antimicrobial activities. Research by Bektaş et al. (2007) in "Molecules" demonstrated that these compounds possess good to moderate activities against various test microorganisms. This highlights the potential use of this compound in developing new antimicrobial agents (Bektaş et al., 2007).

Novel Azaheterocycles Synthesis

Goryaeva et al. (2015) in the "Beilstein Journal of Organic Chemistry" explored the interaction of 2-ethoxymethylidene-3-oxo esters and their analogues with 5-aminotetrazole, leading to the efficient synthesis of novel azaheterocycles. This research signifies the role of this compound in the creation of new compounds with potential applications in various fields of chemistry and pharmacology (Goryaeva et al., 2015).

Efficient Synthesis of 5-Ethoxyoxazoles

Huang et al. (2009) in "Synlett" described an efficient method for synthesizing 5-ethoxyoxazoles, including this compound. This method involves an aza-Wittig reaction, underscoring the compound's significance in organic synthesis and potential pharmaceutical applications (Huang, Nie, & Ding, 2009).

Development of Coordination Chemistry

The study by Gómez et al. (1999) in "Coordination Chemistry Reviews" discussed the use of 1,3-oxazole ligands, including this compound, in transition metal-catalyzed asymmetric syntheses. These ligands are versatile and easily modifiable, making them valuable in the development of coordination chemistry and asymmetric synthesis (Gómez, Muller, & Rocamora, 1999).

Fluorescence Chemosensors

Liu et al. (2022) in the "New Journal of Chemistry" developed chemosensors derived from 5-(thiophene-2-yl)oxazole, potentially including this compound, for detecting Ga3+. These sensors are designed using a fluorescence turn-on strategy, indicating the utility of the compound in the development of sensitive and selective detection tools (Liu et al., 2022).

Safety and Hazards

While specific safety and hazard information for 5-Ethoxy-2-(2-thienyl)-1,3-oxazole is not available, a related compound, (5-Ethoxy-2-Thienyl)(Oxo)Acetyl Chloride, has safety data available . This might provide some insights into the safety and hazards of this compound.

properties

IUPAC Name

5-ethoxy-2-thiophen-2-yl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-2-11-8-6-10-9(12-8)7-4-3-5-13-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPIXTMZYVZPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(O1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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